molecular formula C8H12ClNO4 B8370086 2-(3-Oxomorpholino)ethyl 2-chloroacetate

2-(3-Oxomorpholino)ethyl 2-chloroacetate

Cat. No. B8370086
M. Wt: 221.64 g/mol
InChI Key: JUCSLIUOZRQRPG-UHFFFAOYSA-N
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Patent
US08367706B2

Procedure details

A solution of 2-(2-chloro-N-(2-hydroxyethyl)acetamido)ethyl 2-chloroacetate (269 g, 1.05 mol) in tetrahydrofuran (250 ml) was added dropwise to a cooled (5° C.) slurry of sodium hydride (50.4 g, 2.10 mol) in tetrahydrofuran (250 ml). To the mixture was then added tetrahydrofuran (3 L). The resulting mixture was allowed to react overnight while the temperature was maintained at 15° C. The mixture was then filtered, and the filtrate was diluted with dichloromethane, washed one time with 500 ml of water, dried over sodium sulfate, filtered, and concentrated under reduced pressure to afford the title compound.
Name
2-(2-chloro-N-(2-hydroxyethyl)acetamido)ethyl 2-chloroacetate
Quantity
269 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50.4 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
3 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([O:5][CH2:6][CH2:7][N:8]([CH2:13][CH2:14][OH:15])[C:9](=[O:12])[CH2:10]Cl)=[O:4].[H-].[Na+]>O1CCCC1>[Cl:1][CH2:2][C:3]([O:5][CH2:6][CH2:7][N:8]1[CH2:13][CH2:14][O:15][CH2:10][C:9]1=[O:12])=[O:4] |f:1.2|

Inputs

Step One
Name
2-(2-chloro-N-(2-hydroxyethyl)acetamido)ethyl 2-chloroacetate
Quantity
269 g
Type
reactant
Smiles
ClCC(=O)OCCN(C(CCl)=O)CCO
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
50.4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
3 L
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react overnight while the temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
ADDITION
Type
ADDITION
Details
the filtrate was diluted with dichloromethane
WASH
Type
WASH
Details
washed one time with 500 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)OCCN1C(COCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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